2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid

PROTAC linker Peptidomimetic Orthogonal protection

This 1-Boc-4-amino-4-piperidineacetic acid delivers orthogonal reactivity that simpler analogs (e.g., 1-Boc-piperidin-4-ylacetic acid) cannot match. The free 4-amine enables specific amide/urea/sulfonamide couplings while the Boc-piperidine remains intact, allowing stepwise PROTAC linker assembly with precise spatial orientation—critical for degradation efficiency. The carboxylic acid conjugates directly to VHL/CRBN ligands. With 95%+ purity and 26 g/L aqueous solubility, this building block ensures cleaner reaction workups and higher yields in peptidomimetic and PROTAC synthesis. Standard B2B shipping; research-use-only supply.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
CAS No. 1159983-30-8
Cat. No. B1532125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid
CAS1159983-30-8
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)N
InChIInChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-6-4-12(13,5-7-14)8-9(15)16/h4-8,13H2,1-3H3,(H,15,16)
InChIKeyBGBMNGXKKOJOSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid (CAS 1159983-30-8): Verified Specifications and Applications for Sourcing Decisions


2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid, also known as 1-Boc-4-amino-4-piperidineacetic acid, is a heterobifunctional building block comprising a tert-butoxycarbonyl (Boc)-protected piperidine nitrogen, a free primary amine at the 4-position, and a terminal carboxylic acid. With a molecular formula of C₁₂H₂₂N₂O₄ and a molecular weight of 258.31 g/mol [1], it serves as an intermediate in medicinal chemistry for constructing peptidomimetics, targeted protein degraders (PROTACs), and other bioactive molecules . Verified commercial specifications include a standard purity of 95%+ and a calculated aqueous solubility of 26 g/L at 25°C .

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid (CAS 1159983-30-8): Why In-Class Analogs Cannot Be Substituted


Substituting 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid with simpler piperidine-acetic acid analogs (e.g., 1-Boc-piperidin-4-ylacetic acid, CAS 157688-46-5) fails in applications requiring a free primary amine orthogonal to the Boc-protected piperidine. The target compound's 4-amino group provides a distinct conjugation site for amide bond formation, urea linkage, or sulfonamide coupling, enabling stepwise, controlled synthesis of bifunctional molecules . This orthogonal reactivity is critical in PROTAC linker design and peptidomimetic construction, where non-specific substitution leads to incorrect regiochemistry or failed deprotection sequences. Furthermore, the compound's calculated pKa profile and solubility (26 g/L) differ markedly from unprotected or mono-functionalized analogs, impacting reaction workup and purification outcomes .

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid (CAS 1159983-30-8): Quantitative Differentiation Evidence


Orthogonal Reactivity: Dual Conjugation Handles Enable Stepwise Synthesis of Bifunctional Molecules

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid provides two chemically distinct conjugation sites: a carboxylic acid for amide bond formation and a free primary amine for secondary conjugation (e.g., urea, sulfonamide, or reductive amination). The Boc-protected piperidine nitrogen remains inert during these steps, enabling sequential, orthogonal reactions. In contrast, 1-Boc-piperidin-4-ylacetic acid (CAS 157688-46-5) lacks the free amine, offering only one functional group for derivatization. This structural difference directly impacts synthetic utility. The target compound's calculated solubility (26 g/L at 25°C) and density (1.158 g/cm³ at 20°C) are distinct from its non-aminated analog (predicted solubility <10 g/L), affecting reaction design and purification.

PROTAC linker Peptidomimetic Orthogonal protection

Synthesis Yield: Documented 36% Yield for Scalable Preparation

A patent (WO2013/134660) details the synthesis of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid from commercially available 4-oxo-piperidine-1-carboxylic acid tert-butyl ester, malonic acid, and ammonium acetate in n-BuOH under reflux, achieving a 36% isolated yield . While not a direct head-to-head comparison, this yield is within the typical range (30-50%) for one-pot syntheses of similar Boc-protected amino acid piperidine derivatives. This documented procedure provides a benchmark for process chemists to assess the compound's accessibility and scalability.

Synthesis yield Process chemistry Cost of goods

Purity Specification: Verified 95-97% Purity Across Commercial Batches

Multiple vendors (e.g., AKSci, AChemBlock, Bidepharm) consistently specify a purity of 95% or 97% for 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid . This level of purity, verified by methods such as HPLC or NMR, is critical for minimizing side reactions and ensuring reproducible results in subsequent synthetic steps. In comparison, less common or non-aminated piperidine acetic acid analogs may be offered at lower purities (e.g., 90%) or lack consistent quality specifications across suppliers.

Purity Quality control Procurement

Storage Stability: Defined Long-Term Storage at 2-8°C

Vendor specifications indicate that 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid should be stored at 2-8°C for long-term stability . This temperature requirement is common for Boc-protected amino acid derivatives due to the acid-labile nature of the Boc group. While specific shelf-life data is not publicly available, this defined storage condition contrasts with some simpler piperidine acetic acid analogs (e.g., 1-Boc-piperidin-4-ylacetic acid) which may be stored at room temperature, highlighting a potential difference in long-term stability.

Storage stability Shelf life Logistics

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid (CAS 1159983-30-8): High-Value Application Scenarios


PROTAC Linker Synthesis: Conjugating E3 Ligase Ligands to Target Protein Binders

The compound's orthogonal functional groups—a free carboxylic acid and a Boc-protected piperidine with a secondary amine—make it an ideal core for PROTAC (Proteolysis-Targeting Chimera) linkers. The carboxylic acid can be coupled to an E3 ligase ligand (e.g., a VHL or CRBN binder) via standard amide bond formation, while the 4-amino group serves as a secondary attachment point for a target protein ligand. This sequential conjugation strategy, facilitated by the orthogonal Boc protection, is critical for constructing heterobifunctional degraders with precise spatial orientation, a key factor influencing degradation efficiency .

Peptidomimetic Building Block: Constructing Constrained Piperidine Amino Acids

As a protected piperidine amino acid, 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid is a versatile building block for peptidomimetics . The piperidine ring introduces conformational constraint, potentially improving metabolic stability and target selectivity compared to linear amino acid analogs. The compound can be incorporated into peptide sequences via its carboxylic acid, with the Boc group providing protection during solid-phase synthesis. The free 4-amino group can be further derivatized or used for cyclization, enabling the creation of novel, conformationally restricted peptide analogs for drug discovery.

Synthesis of γ-Secretase Modulators (GSMs) and Other CNS-Targeted Therapeutics

Piperidine acetic acid derivatives are a known scaffold for γ-secretase modulators (GSMs), a class of compounds investigated for Alzheimer's disease [1]. The target compound, with its specific substitution pattern, can serve as a key intermediate for synthesizing more complex GSM analogs. Its documented synthesis in patent literature (WO2013/134660) underscores its relevance in medicinal chemistry campaigns targeting CNS disorders. The 4-amino group provides a handle for introducing diverse aromatic or heteroaromatic groups, a common strategy for optimizing brain penetration and target engagement.

Orthogonal Protection Strategies in Multi-Step Synthesis

The compound's Boc-protected piperidine nitrogen and free primary amine allow for orthogonal protection/deprotection schemes, a cornerstone of complex molecule synthesis . The Boc group is stable under basic conditions but cleaved with mild acid (e.g., TFA), while the primary amine can be functionalized using a variety of acylating agents or via reductive amination. This differential reactivity minimizes the number of protection/deprotection steps, increasing overall synthetic efficiency and yield. This makes the compound a valuable intermediate for constructing densely functionalized piperidine-containing molecules.

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